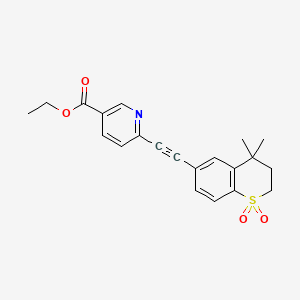

Tazarotene Sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tazarotene Sulfone is a derivative of Tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of dermatological conditions such as psoriasis, acne, and photodamaged skin. This compound, like its parent compound, is known for its efficacy in modulating skin cell proliferation and differentiation, making it a valuable compound in dermatological therapies.

Mechanism of Action

Target of Action

Tazarotene Sulfone, also known as Tazarotene, is an acetylenic retinoid . It primarily targets the retinoic acid receptors (RARs), specifically RARa, RARb, and RARg . These receptors play a crucial role in regulating gene expression .

Mode of Action

This compound interacts with its targets, the retinoic acid receptors, by binding to them . This binding modifies gene expression .

Biochemical Pathways

This compound affects the ability of keratinocytes in the epidermis to proliferate and differentiate . It does so by upregulating filaggrin expression and downregulating the expression of keratinocyte transglutaminase, ornithine decarboxylase, involucrin, epidermal growth factor receptor, and various keratins .

Pharmacokinetics

Following topical application, this compound undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of this compound (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene transcription via interaction with specific nuclear retinoic acid receptors . This modulation addresses the three key pathogenic factors in psoriasis, namely keratinocyte differentiation, keratinocyte proliferation, and inflammation .

Action Environment

Environmental and genetic factors can activate plasmacytoid dendritic cells, stimulating the release of pro-inflammatory cytokines . These factors can influence the action, efficacy, and stability of this compound. Additionally, gender has no influence on the systemic bioavailability of tazarotenic acid .

Biochemical Analysis

Biochemical Properties

Tazarotene Sulfone, like Tazarotene, is likely to interact with various enzymes, proteins, and other biomolecules. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . This active form of the drug binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .

Cellular Effects

This compound is expected to have similar cellular effects as Tazarotene. Tazarotene has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The active form of Tazarotene, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

Tazarotene has been shown to offer equivalent treatment response, maintained efficacy without recurrence, safer profile regarding dyspigmentation with an advantageous cheaper cost .

Dosage Effects in Animal Models

Tazarotene has been studied in animal models, showing no significant differences in efficacy between clascoterone, trifarotene, and tazarotene after 12 weeks of treatment in patients with moderate-to-severe acne .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Tazarotene. Tazarotene is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid . Tazarotenic acid does not accumulate in adipose tissue, but undergoes further metabolism to its sulfoxide and to other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Tazarotene is known to be transported and distributed within cells and tissues. At 10 hours after a topical application of 0.1% Tazarotene gel to the skin of healthy individuals and patients with psoriasis, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .

Subcellular Localization

Tazarotene is known to be localized in various subcellular compartments, likely due to targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene Sulfone typically involves the sulfonation of Tazarotene. The process begins with the preparation of Tazarotene, which is synthesized through a series of reactions involving ethyl 6-chloronicotinate and 4,4-dimethylthiochroman. The key steps include:

Ethynylation: The reaction of ethyl 6-chloronicotinate with an acetylene derivative to form an ethynyl intermediate.

Coupling Reaction: The ethynyl intermediate is then coupled with 4,4-dimethylthiochroman to form Tazarotene.

Sulfonation: Tazarotene is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tazarotene Sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of Tazarotene to this compound involves oxidation.

Reduction: this compound can be reduced back to Tazarotene under specific conditions.

Substitution: The sulfone group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sulfur trioxide, chlorosulfonic acid.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: this compound.

Reduction: Tazarotene.

Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Tazarotene Sulfone has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of sulfone chemistry and reactivity.

Biology: Investigated for its effects on cellular processes such as proliferation and differentiation.

Medicine: Explored for its potential in treating dermatological conditions and other diseases.

Industry: Utilized in the development of advanced dermatological formulations and drug delivery systems.

Comparison with Similar Compounds

Tretinoin: A first-generation retinoid used for acne and photodamage.

Adapalene: A third-generation retinoid similar to Tazarotene, used for acne.

Alitretinoin: Another retinoid used for chronic hand eczema and Kaposi’s sarcoma.

Uniqueness of Tazarotene Sulfone: this compound stands out due to its enhanced stability and efficacy compared to other retinoids. The presence of the sulfone group provides unique chemical properties that improve its therapeutic potential, particularly in the treatment of psoriasis and other skin conditions.

Biological Activity

Tazarotene sulfone, a metabolite of tazarotene, is gaining attention for its biological activity, particularly in dermatological applications and potential therapeutic effects in lysosomal storage disorders. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and relevant case studies.

Tazarotene is primarily known for its role as a selective retinoid receptor agonist. Upon topical application, it undergoes ester hydrolysis to form tazarotenic acid, which is the active metabolite responsible for most of its pharmacological effects. This compound is formed through oxidative metabolism and has been shown to retain some biological activity, although its exact mechanisms are less well-characterized compared to tazarotenic acid.

- Retinoid Activity : this compound exhibits retinoid-like properties that influence gene expression related to cell differentiation and proliferation.

- Lysosomal Enzyme Modulation : Recent studies indicate that tazarotene significantly enhances the activity of lysosomal sulfatases, which are crucial for the breakdown of glycosaminoglycans (GAGs) in lysosomal storage disorders like mucopolysaccharidosis (MPS) .

Psoriasis Treatment

Tazarotene has been extensively studied for its efficacy in treating psoriasis. Clinical trials have demonstrated that both 0.1% and 0.05% tazarotene gels significantly outperform vehicle controls in reducing psoriatic lesions . The drug's ability to modulate keratinocyte proliferation and differentiation is central to its therapeutic effect.

Lysosomal Storage Disorders

Recent investigations into the effects of this compound on mucopolysaccharidosis (MPS) fibroblasts reveal promising results. In vitro studies showed that treatment with tazarotene led to a significant increase in arylsulfatase A (ARSA) activity, a critical enzyme deficient in MPS patients:

- Dose-Dependent Response : A significant increase in ARSA activity was observed at concentrations as low as 0.25 μM when treated with tazarotene and bexarotene .

- Long-Term Efficacy : After prolonged treatment (up to 21 days), ARSA activity increased significantly across various patient-derived fibroblast lines, indicating a robust response independent of specific genetic mutations .

Study on MPS Patient-Derived Fibroblasts

In a controlled study involving fibroblast lines from MPS patients, treatment with tazarotene resulted in:

- Increased ARSA Activity : Baseline ARSA activities varied significantly among different lines but showed a marked improvement post-treatment (up to 5.5-fold increase) .

- Mutation Independence : The response was consistent across multiple genetic backgrounds, suggesting broad applicability of this compound in treating MPS.

Comparative Efficacy Table

| Treatment | Concentration | ARSA Activity Increase | Duration |

|---|---|---|---|

| Tazarotene + Bexarotene | 0.25/0.5 μM | 2-fold | 21 days |

| Tazarotene + Bexarotene | 10/20 μM | 3.3-fold | 6 days |

| Tazarotene Alone | 10 μM | 1.3–3.3-fold | Various |

Properties

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFOIGKIUMLIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.